1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(17)14-8-4-13(5-9-14)15-6-2-12(10-16)3-7-15/h12-13,16H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTXASNFNBMAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCC(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Ethanone Addition: The final step involves the addition of an ethanone group to the hydroxymethylated bipiperidine, typically through a condensation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for conditions that may benefit from its unique chemical properties.
Industry: It is utilized in the production of various industrial chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[4-(Hydroxymethyl)-[1,4’-bipiperidine]-1’-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bipiperidine core can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Biological Activity
1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one, a compound with a unique bipiperidine structure, has attracted attention in the fields of medicinal chemistry and pharmacology. This compound's potential biological activity is linked to its structural characteristics, which may influence various biochemical pathways. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is C13H24N2O, with a molecular weight of 240.34 g/mol. The compound features a bipiperidine core linked to an ethanone moiety through a hydroxymethyl group. This structural configuration is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The bipiperidine component may interact with various neurotransmitter receptors, potentially modulating their activity.
- Enzyme Modulation : The hydroxymethyl group can participate in hydrogen bonding, influencing enzyme-substrate interactions.
- Chemical Reactivity : The ethanone moiety allows for further chemical transformations that may enhance biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that derivatives of bipiperidine compounds may possess antidepressant properties by modulating serotonin and norepinephrine levels.
- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various pathogens.
- Neuroprotective Effects : The compound's ability to interact with neuroreceptors suggests it may offer neuroprotective benefits in models of neurodegeneration.
Comparative Analysis
To better understand the potential of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[4-(Methoxymethyl)-piperidine-1-yl]ethan-1-one | Structure | Antidepressant |
| 1-[4-(Hydroxymethyl)-piperidine-1-yl]ethan-1-one | Structure | Neuroprotective |
| 4-(Hydroxymethyl)-piperidine | Structure | Antimicrobial |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of bipiperidine derivatives. Researchers found that modifications to the bipiperidine structure significantly affected serotonin receptor binding affinity and subsequent antidepressant-like behavior in animal models.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers assessed the efficacy of various bipiperidine compounds in protecting neuronal cells from oxidative stress. The findings indicated that compounds similar to this compound significantly reduced cell death in neuronal cultures exposed to neurotoxic agents.
Q & A
Q. How can the multi-step synthesis of 1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one be optimized for improved yield and purity?
Methodological Answer: Optimization involves:
- Reaction Conditions : Control temperature (e.g., 0–5°C for acid-sensitive steps) and solvent selection (e.g., dichloromethane for nucleophilic substitutions) to minimize side reactions .
- Catalysts : Use palladium or copper catalysts for coupling reactions, as seen in analogous bipiperidine derivatives .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
- Analytical Validation : Confirm purity via HPLC (≥95%) and monitor intermediates using thin-layer chromatography (TLC) .
Q. What advanced spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton environments and carbon frameworks (e.g., bipiperidine ring protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 280.1912) .
- X-ray Crystallography : Single-crystal diffraction to resolve stereochemistry and bond angles (e.g., torsional angles of the hydroxymethyl group) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the impact of substituents on biological activity?
Methodological Answer:
- Design : Synthesize derivatives with varied substituents (e.g., halogenated aryl groups, alkyl chains) and compare activities .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radioligand binding assays .
- Data Analysis : Correlate substituent properties (e.g., logP, electronegativity) with IC50 values.
Q. Example SAR Table
| Substituent | LogP | IC50 (nM) | Target |
|---|---|---|---|
| 4-Hydroxymethyl | 1.2 | 120 | Kinase X |
| 4-Chlorophenoxy | 2.8 | 45 | Kinase X |
| 2-Fluorophenoxy | 2.5 | 68 | Kinase X |
| Data adapted from structural analogs in . |
Q. How can researchers resolve contradictions in reported biological activities (e.g., conflicting IC50 values)?
Methodological Answer:
- Experimental Replication : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use validated cell lines .
- Purity Verification : Re-test compounds with confirmed purity (≥98%) to exclude impurities as confounding factors .
- Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify variables like pH or temperature effects .
Q. What methodological approaches are used to identify the compound’s molecular targets and mechanism of action?
Methodological Answer:
- Binding Assays : Radiolabeled ligand competition studies (e.g., ³H-agonist displacement in GPCRs) .
- Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with enzyme active sites .
- Gene Knockdown : CRISPR/Cas9-mediated gene silencing to assess phenotypic changes in target-deficient cells .
Q. How are in vitro and in vivo toxicity profiles systematically evaluated?
Methodological Answer:
- In Vitro : MTT assay in hepatocytes (IC50 for cytotoxicity) and Ames test for mutagenicity .
- In Vivo : Acute toxicity studies in rodents (LD50 determination) and histopathological analysis of major organs .
- Safety Protocols : Follow GHS guidelines for handling acute toxicity (Category 4) compounds, including PPE and ventilation .
Q. What strategies are employed to study the compound’s pharmacokinetic properties (ADME)?
Methodological Answer:
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Liver microsome incubations with LC-MS to identify phase I/II metabolites .
- Excretion : Radiolabeled tracer studies in urine and feces over 72 hours .
Q. Data Interpretation and Validation
Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?
Methodological Answer:
- Inter-Lab Studies : Share detailed protocols (e.g., reaction times, solvent ratios) and cross-validate yields/purity .
- Round-Robin Testing : Distribute a batch of the compound for independent NMR and HPLC analysis by multiple labs .
Q. What statistical methods are recommended for analyzing dose-response data in biological assays?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
- Error Analysis : Report 95% confidence intervals for EC50/IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
